1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(2-methylimidazol-1-yl)ethyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8O/c1-13-8-14(2)27(24-13)18-9-17(22-12-23-18)26-10-16(11-26)19(28)21-5-7-25-6-4-20-15(25)3/h4,6,8-9,12,16H,5,7,10-11H2,1-3H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLYCZJMUGYCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCN4C=CN=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

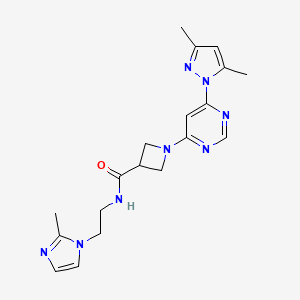

The compound can be structurally represented as follows:

This structure includes a pyrimidine core, a pyrazole moiety, and an azetidine ring, which are known to contribute to diverse biological activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cellular signaling pathways. The pyrazole and pyrimidine components are particularly noted for their roles in kinase inhibition, which is crucial for cancer therapy.

Anticancer Properties

Recent studies have demonstrated that compounds containing pyrazole and pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed promising results in inhibiting the growth of several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system tumor), and NCI-H460 (lung cancer). The observed IC50 values were 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460 .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds with structural similarities:

- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer activity and found that modifications in the pyrazole ring significantly enhanced potency against specific cancer types .

- Pyrimidine-based Kinase Inhibitors : Research has indicated that pyrimidine derivatives can effectively inhibit multiple kinases involved in tumor growth, suggesting that our compound may share this mechanism .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties, including good solubility and permeability.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol. The structural complexity arises from the presence of multiple heterocycles, including pyrazole and imidazole rings, which are known for their diverse biological activities.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated an IC50 value in the low micromolar range, suggesting potent activity against tumor cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cell growth and survival.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This could make it a candidate for treating inflammatory diseases .

Targeting Protein-Protein Interactions

A notable application of this compound is its potential to disrupt protein-protein interactions (PPIs) involved in disease processes, particularly in oncology. For instance, it has been investigated for its ability to inhibit the BCL6 protein, which plays a role in the development of certain lymphomas. Disrupting this interaction could lead to therapeutic advancements in treating diffuse large B-cell lymphoma (DLBCL) .

Pharmacological Studies

Pharmacological studies have explored the compound's effects on various biological targets. It has been linked to mechanisms that affect apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Case Study 1: Anticancer Efficacy

In a study published in Nature Communications, researchers tested the compound's efficacy against a panel of cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations below 10 µM . This study emphasizes the potential of this compound as part of a new class of anticancer therapies.

Case Study 2: In Vivo Studies on Inflammation

Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The results showed a marked reduction in inflammation and joint damage compared to control groups, suggesting its potential utility in treating chronic inflammatory conditions.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to assemble the pyrimidine-pyrazole core .

- Nucleophilic substitution for introducing the azetidine-carboxamide moiety .

- Coupling reactions (e.g., amide bond formation) to link the imidazole-ethyl group .

Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., HATU for amidation) .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% for biological assays) .

- X-ray Crystallography (if crystalline): SHELX software for refining crystal structures .

Advanced: How can reaction yields be optimized during the coupling step?

Answer:

- Design of Experiments (DoE): Systematic variation of parameters (e.g., molar ratios, temperature) to identify optimal conditions .

- Catalyst Screening: Test coupling agents (e.g., EDCI vs. DCC) for efficiency .

- Solvent Optimization: Use solvents like THF or DCM to enhance reagent solubility .

- In Situ Monitoring: TLC or inline IR spectroscopy to track reaction progress .

Advanced: How to resolve discrepancies in biological activity data?

Answer:

- Purity Reassessment: Confirm via HPLC and LC-MS to rule out impurities .

- Structural Validation: Compare experimental NMR/X-ray data with computational models (e.g., DFT) .

- Biological Replicates: Repeat assays under standardized conditions (e.g., cell passage number, serum batches) .

- Analog Comparison: Benchmark against structurally related compounds (e.g., pyrazole-azetidine hybrids) .

Basic: Which structural motifs influence its pharmacological potential?

Answer:

- Azetidine-carboxamide: Enhances metabolic stability and target binding .

- Pyrimidine-pyrazole core: Facilitates kinase inhibition (e.g., JAK/STAT pathways) .

- Imidazole-ethyl group: Modulates solubility and membrane permeability .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Salt Formation: Use hydrochloride or mesylate salts .

- Co-solvents: Employ PEG-400 or cyclodextrins in formulations .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Advanced: How to identify biological targets computationally?

Answer:

- Molecular Docking: Use AutoDock or Schrödinger to predict binding to kinases (e.g., JAK3) .

- QSAR Modeling: Correlate structural features (e.g., logP, H-bond donors) with activity data .

- Pathway Analysis: Leverage databases like KEGG to map potential signaling targets .

Basic: What are common side reactions during synthesis?

Answer:

- Pyrazole Ring Isomerization: Mitigate via low-temperature conditions (<50°C) .

- Azetidine Ring Opening: Avoid strong acids/bases during purification .

- Imidazole Alkylation: Use protecting groups (e.g., SEM) in multi-step sequences .

Advanced: How to validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm compound-target binding via thermal stability shifts .

- Knockdown/Rescue Experiments: Use siRNA to silence putative targets and assess activity rescue .

- Biochemical Assays: Measure enzymatic inhibition (e.g., IC50 for kinases) .

Basic: What stability considerations are critical for storage?

Answer:

- Temperature: Store at –20°C in anhydrous conditions to prevent hydrolysis .

- Light Sensitivity: Use amber vials to avoid photodegradation of the pyrimidine core .

- pH Stability: Avoid aqueous solutions at extreme pH (degradation > pH 9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.